molecular formula C8H7N3S B2543791 2-Methylpyrido[2,3-d]pyrimidine-4-thiol CAS No. 2089258-14-8

2-Methylpyrido[2,3-d]pyrimidine-4-thiol

Cat. No. B2543791
M. Wt: 177.23
InChI Key: DMOMUMGACCNOAF-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided do not directly discuss 2-Methylpyrido[2,3-d]pyrimidine-4-thiol, but they do provide insights into the synthesis, structure, and properties of related pyrido[2,3-d]pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine derivatives, which are structurally related to 2-Methylpyrido[2,3-d]pyrimidine-4-thiol, involves the thiophosgene method and subsequent reactions with nucleophiles . Another study reports the synthesis of polymethylenepyrido[2,3-d]pyrimidin-4-ones, which could be related to the target compound's synthesis, through condensation reactions . These methods highlight the versatility in synthesizing pyrido[2,3-d]pyrimidine derivatives, which could be adapted to synthesize 2-Methylpyrido[2,3-d]pyrimidine-4-thiol.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and spectral characteristics of a related compound, 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, were studied using X-ray diffraction and IR spectroscopy . NMR spectral data have also been used to confirm the structures of newly synthesized pyrido[2,3-d]pyrimidines . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be inferred from the chemical reactions they undergo. For instance, the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives involves reactions of substituted phenols with pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-keto, indicating the potential for functionalization at various positions on the pyrido[2,3-d]pyrimidine core . The ability to undergo such reactions suggests that 2-Methylpyrido[2,3-d]pyrimidine-4-thiol could also be modified through similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can be diverse, depending on their specific substituents and structural features. For example, the fluorescence properties of pyrimidine-linked imidazopyridines were studied, showing that these compounds exhibit good to excellent fluorescence quantum yield . This indicates that certain pyrido[2,3-d]pyrimidine derivatives could have applications in fluorescent materials. Additionally, computational methods such as DFT and TD-DFT have been used to analyze the electronic structures and predict the reactivity of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives . These computational studies can provide valuable insights into the electronic properties and potential reactivity of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol.

Scientific Research Applications

Pyrimidine Analogues in Chemotherapy

Pyrimidine analogues, such as 5-fluorouracil (5-FU) and capecitabine, are critical in chemotherapy regimens for treating various cancers. The enzyme dihydropyrimidine dehydrogenase (DPD) plays a significant role in metabolizing these drugs. Variations in the DPD gene (DPYD) can significantly affect a patient's response to treatment, influencing both the efficacy and the risk of severe toxicity (Gross et al., 2008; Amstutz et al., 2008).

Pyridine and Pyrimidine Derivatives in Drug Development

Pyridine and pyrimidine rings are common in many pharmaceuticals due to their ability to interact with biological targets. These heterocycles are foundational in developing drugs for treating various conditions, from infectious diseases to chronic disorders. Their structural versatility allows for the creation of compounds with specific pharmacological activities, underscoring their importance in medicinal chemistry (Lang et al., 2010).

Genetic Variants Affecting Drug Metabolism

The genetic variability among individuals can significantly impact the metabolism of pyrimidine-based drugs, such as fluoropyrimidines. For example, the presence of specific genetic variants in the DPYD gene can predict the risk of severe adverse reactions to fluoropyrimidine-based chemotherapy. Screening for these variants before treatment initiation can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies (Deenen et al., 2016).

properties

IUPAC Name

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMUMGACCNOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrido[2,3-d]pyrimidine-4-thiol

CAS RN

2089258-14-8
Record name 2-methylpyrido[2,3-d]pyrimidine-4-thiol
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